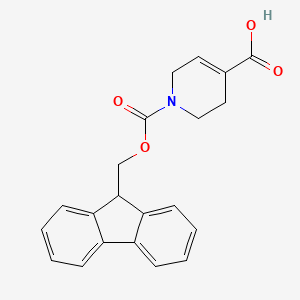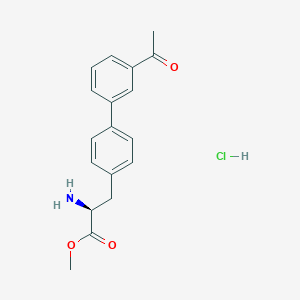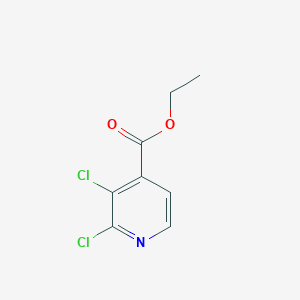
3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid
Descripción general
Descripción
3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid is a chemical compound with the molecular formula C13H13N3O2 . It’s a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a benzoic acid group . The pyrimidine ring contains a dimethylamino group .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular formula is C13H13N3O2, and it has an average mass of 243.261 Da and a monoisotopic mass of 243.100784 Da .Aplicaciones Científicas De Investigación
- Application : The compound has been used in the synthesis of hydrazine-1-carboxamide/carbothioamide derivatives, which are evaluated for anticancer activity as RXRα antagonists .
- Method : A series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives are synthesized .
- Results : Among all synthesized compounds, one particular compound showed strong antagonist activity (half maximal effective concentration (EC 50) = 1.68±0.22µM), potent anti-proliferative activity against human cancer cell lines HepG2 and A549 cells (50% inhibition of cell viability (IC 50) values < 10µM), and low cytotoxic property in normal cells such as LO2 and MRC-5 cells (IC 50 values > 100µM) .
- Application : The compound has been used in the synthesis of novel 2-(Pyridin-2-yl) Pyrimidine Derivatives, which are studied for their prolyl-4-hydroxylase inhibitory activity .
- Method : Initial screening for prolyl-4-hydroxylase inhibitory activity was performed by determining the hydroxyproline content in HSC-T6 cells .
- Results : The results of this study are not specified in the source .
Field
Field
- Application : The compound has been used in a docking study to validate the potential inhibitory effect on carbonic anhydrase I (CAI) .
- Method : The binding affinity of the individual components of the compound with the CAI binding site was examined .
- Results : The results of this study are not specified in the source .
- Application : The compound has been used in the synthesis of various pharmacologically active decorated six-membered diazines .
- Method : Different synthetic approaches have been applied in preparing pharmacologically active decorated diazines .
- Results : These diazines are reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Field
Field
- Application : The compound is used in the synthesis of various drugs .
- Method : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of this study are not specified in the source .
- Application : The compound has been used in the development of potential modulators of retinoid X receptor alpha (RXRα), which play a key role in the development of cancer .
- Method : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of this study are not specified in the source .
Field
Field
Safety And Hazards
Propiedades
IUPAC Name |
3-[2-(dimethylamino)pyrimidin-4-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-16(2)13-14-7-6-11(15-13)9-4-3-5-10(8-9)12(17)18/h3-8H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTFZWNIBPYPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676567 | |
| Record name | 3-[2-(Dimethylamino)pyrimidin-4-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid | |
CAS RN |
1083401-18-6 | |
| Record name | 3-[2-(Dimethylamino)pyrimidin-4-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















